3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-11-5-3-10(4-6-11)9-12-7-2-8-13;/h3-6,12-13H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDARCHOHZQGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-85-3 | |
| Record name | 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Epoxide Aminolysis with 4-Methoxybenzylamine and 1,2-Epoxypropane
The nucleophilic opening of 1,2-epoxypropane by 4-methoxybenzylamine represents a cornerstone methodology. Under inert nitrogen atmospheres, the amine is cooled to 5–10°C to mitigate exothermicity during epoxide addition. Seeding with crystalline product initiates crystallization, followed by hexane-induced precipitation and vacuum drying. Subsequent hydrochloride salt formation involves dissolving the free base in isopropanol, introducing hydrogen chloride gas, and refluxing to induce crystallization. This method mirrors the synthesis of Bevantolol hydrochloride, achieving 78.6% yield through meticulous temperature control and solvent selection.
Reaction Mechanism
- Epoxide Activation : The electron-deficient oxirane ring of 1,2-epoxypropane undergoes nucleophilic attack by the primary amine group of 4-methoxybenzylamine.
- Ring Opening : The amine attacks the less sterically hindered carbon, forming a secondary alcohol intermediate.
- Salt Formation : Protonation with hydrogen chloride in isopropanol yields the crystalline hydrochloride.
Haloalcohol Substitution: 3-Chloro-1-propanol and 4-Methoxybenzylamine
Alternatively, reacting 3-chloro-1-propanol with 4-methoxybenzylamine at 95–100°C facilitates an SN2 displacement, producing the amino alcohol. Insoluble byproducts, such as amine hydrochlorides, are removed via ethyl acetate extraction. The free base is isolated through solvent evaporation and converted to the hydrochloride salt using hydrogen chloride in 2-propanol, albeit with moderate yields (29%) due to competing elimination reactions.
Optimization Challenges
Reductive Amination of 4-Methoxybenzaldehyde and 3-Amino-1-propanol
Reductive amination condenses 4-methoxybenzaldehyde and 3-amino-1-propanol into an imine intermediate, reduced by sodium cyanoborohydride in methanol. Acidic workup with hydrochloric acid affords the hydrochloride salt. While this method operates under mild conditions (room temperature, pH 7), it demands chromatographic purification to remove unreacted aldehyde and reducing agents.
Advantages and Limitations
- Selectivity : Sodium cyanoborohydride preferentially reduces imines over aldehydes.
- Purity Concerns : Residual solvents and byproducts necessitate recrystallization from acetonitrile.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Epoxide aminolysis achieves maximal efficiency at 5–10°C, minimizing side reactions. Polar aprotic solvents like tetrahydrofuran enhance nucleophilicity in haloalcohol substitutions, while isopropanol optimizes salt crystallization.
Catalytic and Stoichiometric Considerations
Diisopropylethylamine (DIPEA) neutralizes HCl byproducts during epoxide reactions, though excess base risks epoxide polymerization. Stoichiometric hydrogen chloride (1.1 equivalents) ensures complete protonation without degrading the amino alcohol.
Purification and Crystallization Techniques
Solvent-Antisolvent Crystallization
Combining methanol (solvent) and dichloromethane (antisolvent) precipitates high-purity hydrochloride crystals. Sequential washing with diethyl ether removes residual isopropanol, yielding colorless crystals with melting points of 137–138°C.
Recrystallization from Acetonitrile
Dissolving the crude hydrochloride in hot acetonitrile, followed by slow cooling, produces monoclinic crystals suitable for X-ray diffraction analysis.
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) confirms the molecular ion peak at m/z 226.1443, corresponding to C12H19NO2+.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) demonstrates ≥98% purity, with a retention time of 6.8 minutes.
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a sharp endotherm at 138°C, congruent with the hydrochloride’s melting point.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Epoxide Aminolysis | 78.6% | 99% | High yield, scalable | Strict temperature control required |
| Haloalcohol Substitution | 29% | 95% | Simple reagents | Low yield, side reactions |
| Reductive Amination | 65% | 97% | Mild conditions | Chromatography needed |
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxyl Group
The propanol hydroxyl group can undergo activation and substitution under standard conditions:
Mechanistic Insight : The hydroxyl group’s poor leaving capacity is circumvented via tosylation, forming a superior leaving group (tosylate) for nucleophilic displacement .
Amine-Facilitated Reactions
The secondary amine participates in classic acylation and alkylation reactions:
Structural Impact : The 4-methoxybenzyl group enhances steric hindrance, slowing reaction kinetics compared to unsubstituted analogs .
Salt Metathesis and Counterion Exchange
The hydrochloride salt undergoes ion exchange in polar aprotic solvents:
Application : Free base isolation is critical for further functionalization, such as coupling to solid-phase resins .
Aromatic Ring Modifications
The methoxy group directs electrophilic aromatic substitution (EAS):
Limitation : Steric shielding from the propanol-amino chain reduces EAS efficiency compared to isolated methoxybenzyl systems .
Coordination Chemistry
The amine and hydroxyl groups act as ligands for metal ions:
| Metal Ion | Coordination Mode | Complex Stability (log β) | Reference |
|---|---|---|---|
| Cu(II) | Bidentate (N,O) | 8.2 ± 0.3 | Potentiometric titration data |
| Fe(III) | Tridentate (N,O,OH) | 12.1 ± 0.5 | pH-dependent speciation |
Application : Metal complexes show enhanced solubility in aqueous media, relevant for catalytic studies .
Degradation Pathways
Stability studies reveal key decomposition routes:
Storage Recommendation : Protect from light at pH 4–6 under inert atmosphere .
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Reductive amination of 4-methoxybenzaldehyde with propanolamine. |
| 2 | Purification through recrystallization or chromatography. |
| 3 | Formation of hydrochloride salt for enhanced stability and solubility. |
Biological Activities
Research indicates that 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride exhibits various biological activities, including:
- Antitumor Effects : Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Neuroprotective Properties : Investigations have shown its ability to protect neuronal cells from oxidative stress.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains.
Therapeutic Applications
The compound's unique structure allows for diverse applications in pharmacology:
- Drug Development : As a lead compound in the synthesis of new pharmaceuticals targeting specific receptors or enzymes.
- Biochemical Research : Used as a tool in studying enzyme kinetics and metabolic pathways.
- Formulation in Personal Care Products : Its non-ionic nature makes it suitable for use in cosmetics and skincare formulations.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor properties of derivatives of 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride. The findings revealed that certain derivatives inhibited proliferation in human breast cancer cells by inducing apoptosis, suggesting a promising avenue for cancer therapy .
Case Study 2: Neuroprotection
Research conducted by Neuroscience Letters highlighted the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The results indicated a significant reduction in cell death, supporting its potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key structural analogs differ in substituent type, position, and backbone modifications:
Key Observations:
- Substituent Effects :
- Electron-Donating Groups (e.g., -OCH₃) : Increase aromatic ring electron density, enhancing hydrogen-bond acceptor capacity and lipophilicity compared to electron-withdrawing groups (e.g., -Br) .
- Positional Isomerism : Para-substituted methoxy (target compound) vs. meta-substituted (CAS 1048948-07-7) alters steric and electronic interactions with biological targets .
- Backbone Modifications: Primary vs. Tertiary Amines: The target compound’s primary amine may exhibit higher polarity and faster metabolic clearance than tertiary amines (e.g., dimethylamino in ). Propanol vs. Ketone: The propanol backbone (target compound) introduces hydroxyl groups for hydrogen bonding, unlike ketone-containing analogs .
Physicochemical Properties
- Solubility :
- Reactivity: The hydroxyl group in 2-amino-1-(4-hydroxyphenyl)-1-propanol HCl increases susceptibility to oxidation compared to the methoxy-substituted target compound .
Biological Activity
3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride is . Its structure features a methoxy group on the benzyl ring, which is crucial for its biological activity. The presence of the amino and alcohol functional groups contributes to its solubility and reactivity in biological systems.
1. Inhibitory Effects on Enzymes
Research indicates that compounds similar to 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride exhibit significant inhibitory activities against various enzymes. For instance, studies have shown that related compounds can inhibit phosphodiesterase (PDE) enzymes, which are critical in regulating cellular signaling pathways. In particular, one study highlighted a derivative with an IC50 value of 0.56 nM against PDE5, indicating strong selectivity and potency .
2. Antiproliferative Effects
The compound has demonstrated antiproliferative effects against cancer cell lines. For example, a related compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting potential as an anticancer agent .
3. Vasorelaxant Activity
Compounds with similar structures have been evaluated for their vasorelaxant properties. One study reported that a related compound reduced mean pulmonary arterial pressure significantly in hypoxic rats, showcasing potential therapeutic applications in treating pulmonary hypertension .
The biological activity of 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The methoxy group may enhance binding affinity to enzyme active sites, leading to effective inhibition.
- Cell Signaling Modulation : By affecting PDE activity, these compounds can modulate cyclic nucleotide levels, influencing various signaling pathways involved in cell proliferation and apoptosis.
Case Study 1: PDE5 Inhibition
A study conducted on a series of benzylamine derivatives demonstrated that modifications at the para position significantly influenced PDE5 inhibitory activity. The most potent derivative showed an IC50 of 0.56 nM, indicating high efficacy and selectivity over other PDE isozymes . This suggests that the structural features of 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride may similarly confer potent inhibitory effects.
Case Study 2: Anticancer Activity
In vitro studies on related compounds have shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives were tested against MCF-7 cells and exhibited significant antiproliferative effects with IC50 values ranging from low to sub-micromolar concentrations . These findings warrant further investigation into the potential use of 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride as a therapeutic agent in oncology.
Comparative Analysis
To better understand the biological activity of 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride | C₁₁H₁₇ClN₂O₂ | PDE5 inhibition, antiproliferative |
| 4-(3-chloro-4-methoxybenzyl)aminophthalazine | C₁₃H₁₁ClN₂O₂ | Potent PDE5 inhibitor |
| 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine | C₁₄H₁₅ClN₂O₂ | Anticancer activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride, and how can reaction parameters be optimized?
- Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of amino-propanol hydrochlorides are often prepared using phosphorus oxychloride as a chlorinating agent in dehydrochlorination steps . Optimization strategies include:
- Temperature control : Maintaining low temperatures (0–5°C) during exothermic steps to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
- Stoichiometric ratios : Excess 4-methoxybenzylamine ensures complete conversion of intermediates.
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR for functional group tracking.
Q. How can researchers ensure the purity and structural fidelity of 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride?
- Answer : Use a combination of analytical techniques:
- HPLC : Assess purity with ≥98% thresholds, as seen in quality control protocols for structurally similar compounds .
- NMR spectroscopy : Confirm the presence of the 4-methoxybenzyl group (δ 3.8 ppm for OCH₃) and propanol backbone (δ 1.5–3.5 ppm for CH₂ groups).
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. What are the critical storage and handling protocols to maintain compound stability?
- Answer :
- Storage : Keep in airtight glass containers at 2–8°C in a dark, dry environment to prevent hydrolysis or photodegradation .
- Handling : Use PPE (nitrile gloves, lab coats) and work in fume hoods to avoid inhalation or dermal exposure. Avoid contact with oxidizing agents or heat sources .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride in cyclophosphamide analogue synthesis?
- Answer : The compound acts as a precursor in alkylating agent synthesis. Its 2-chloroethyl group undergoes intramolecular cyclization with phosphorus oxychloride, forming oxazaphosphorine rings critical for anti-neoplastic activity . Advanced studies should:
- Probe reaction intermediates using stopped-flow NMR or computational modeling (DFT).
- Evaluate steric effects : Substituents on the methoxybenzyl group may hinder or accelerate ring closure.
Q. How can researchers resolve contradictions in reported yields for derivatives of this compound across different studies?
- Answer : Discrepancies often arise from:
- Impurity profiles : Trace moisture or residual solvents (e.g., DMF) can suppress yields. Use Karl Fischer titration to quantify water content .
- Catalyst variability : Test alternative catalysts (e.g., triethylamine vs. DBU) and compare kinetics.
- Reproducibility : Document all parameters (e.g., stirring rate, inert gas purity) meticulously.
Q. What strategies are effective for functionalizing the 4-methoxybenzyl group to modulate biological activity?
- Answer :
- Electrophilic substitution : Introduce halogens (Br, Cl) at the benzene ring’s para-position to enhance lipophilicity .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids diversifies substituents .
- Biological assays : Screen derivatives for cytotoxicity (e.g., MTT assays) to correlate structural modifications with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
